
N-(propan-2-yl)-N-propylsulfamoyl chloride
Vue d'ensemble
Description
N-(propan-2-yl)-N-propylsulfamoyl chloride is an organosulfur compound with the molecular formula C6H14ClNO2S It is a sulfamoyl chloride derivative, characterized by the presence of both isopropyl and n-propyl groups attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)-N-propylsulfamoyl chloride typically involves the reaction of sulfamoyl chloride with isopropylamine and n-propylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
Sulfamoyl chloride+Isopropylamine+n-Propylamine→N-Isopropyl-N-(n-propyl)sulfamoyl chloride
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, industrial production may incorporate purification steps, such as distillation or recrystallization, to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(propan-2-yl)-N-propylsulfamoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the sulfamoyl chloride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, where the sulfur atom undergoes changes in its oxidation state.
Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed through substitution reactions with amines.
Sulfonates: Formed through substitution reactions with alcohols.
Sulfonic Acids: Formed through hydrolysis.
Applications De Recherche Scientifique
N-(propan-2-yl)-N-propylsulfamoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs with sulfonamide moieties.
Industry: Utilized in the production of agrochemicals, dyes, and polymers, where its reactivity is harnessed for the synthesis of functional materials.
Mécanisme D'action
The mechanism of action of N-(propan-2-yl)-N-propylsulfamoyl chloride involves its reactivity towards nucleophiles. The chlorine atom in the sulfamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of a covalent bond between the nucleophile and the sulfur atom, resulting in the substitution of the chlorine atom. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylsulfamoyl chloride: Similar in structure but with two methyl groups attached to the nitrogen atom.
N,N-Diethylsulfamoyl chloride: Contains two ethyl groups attached to the nitrogen atom.
N-Methyl-N-(n-propyl)sulfamoyl chloride: Has one methyl and one n-propyl group attached to the nitrogen atom.
Uniqueness
N-(propan-2-yl)-N-propylsulfamoyl chloride is unique due to the presence of both isopropyl and n-propyl groups, which can influence its reactivity and the types of products formed in chemical reactions. This structural variation can lead to differences in physical properties, such as solubility and boiling point, as well as in its applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H14ClNO2S |
|---|---|
Poids moléculaire |
199.70 g/mol |
Nom IUPAC |
N-propan-2-yl-N-propylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-4-5-8(6(2)3)11(7,9)10/h6H,4-5H2,1-3H3 |
Clé InChI |
PYNZMNMGUHSPTC-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(C)C)S(=O)(=O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
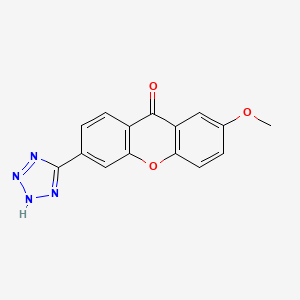
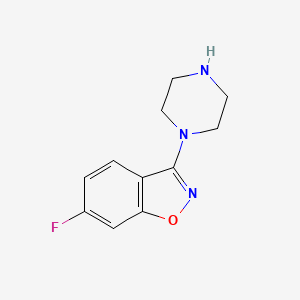
![2-propyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B8487306.png)

![2-Amino-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-4(1H)-one](/img/structure/B8487318.png)

![(1R,5S)-(+)-4,4,6,6-Tetramethyl-3-oxabicyclo[3.1.1]heptan-2-one](/img/structure/B8487333.png)

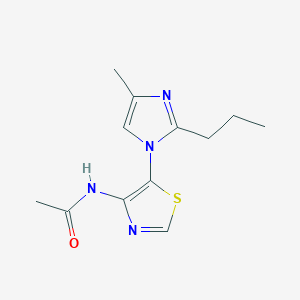
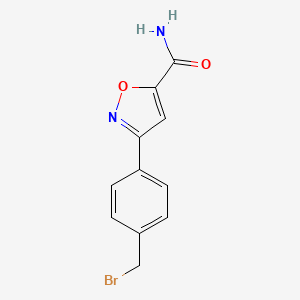
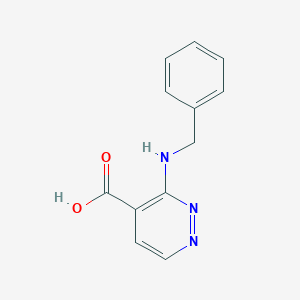

![8-(3-Methoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8487383.png)
![3-[(Quinolin-2-ylmethyl)-amino]-propan-1-ol](/img/structure/B8487390.png)
